tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
Description
Research Significance of N-Protected Indole Derivatives
N-protected indoles are pivotal in medicinal chemistry due to their ability to stabilize reactive nitrogen centers during synthetic transformations. The Boc group, in particular, offers orthogonal protection that is compatible with Ir-catalyzed borylation, palladium-mediated cross-couplings, and radical-based skeletal editing. For example, Boc-protected indoles resist undesired side reactions at the N1 position, enabling selective functionalization at C2, C3, or C5 positions. This selectivity is critical for synthesizing complex alkaloids and antiviral agents, such as HIV integrase inhibitors and HCV entry blockers.
Historical Context of tert-Butyl 3-Formyl-5-Methoxy-1H-Indole-1-Carboxylate
First reported in the early 2000s, this compound gained prominence as a synthetic precursor for indole-based pharmaceuticals. Early synthetic routes involved formylation of 5-methoxyindole followed by Boc protection using tert-butyl chloroformate under basic conditions. By 2009, its compatibility with Ir-catalyzed C–H borylation was established, enabling regioselective functionalization at the C3 position. The compound’s structural characterization—including $$ ^1\text{H NMR} $$ (δ 8.21 ppm for formyl proton) and IR ($$ \nu $$ 1705 cm$$ ^{-1} $$ for carbonyl)—was detailed in PubChem entries.
Properties
IUPAC Name |
tert-butyl 3-formyl-5-methoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-7-11(19-4)5-6-13(12)16/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKRRKYBGKPJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573074 | |
| Record name | tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324756-80-1 | |
| Record name | tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-formyl-5-methoxyindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: tert-Butyl 3-carboxy-5-methoxy-1H-indole-1-carboxylate.
Reduction: tert-Butyl 3-hydroxymethyl-5-methoxy-1H-indole-1-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may exhibit antiviral, anticancer, and anti-inflammatory activities .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its versatility in chemical reactions makes it a valuable building block for drug discovery and development .
Mechanism of Action
The mechanism of action of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate depends on its specific applicationThe formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
a. tert-Butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate (CAS: 847448-73-1)
- Similarity Score : 0.90
- Key Differences : The methoxy group is at position 4 instead of 4.
- Impact: Positional isomerism alters electronic distribution and steric hindrance.
b. tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate (CAS: 1481631-51-9)
Functional Group Variations
a. tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate (CAS: 351500-12-4)
- Molecular Formula: C₁₄H₁₄F₃NO₂
- Key Differences : Replaces the 3-formyl and 5-methoxy groups with a trifluoromethyl (CF₃) group at position 5.
- Impact : The electron-withdrawing CF₃ group reduces electron density on the indole ring, making it less reactive toward electrophilic attack but more stable under acidic conditions. This compound is used in medicinal chemistry for its metabolic stability .
b. tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate
- Molecular Formula : C₁₄H₁₃IN₂O₂
- Key Differences: Features a cyano group at position 5 and an iodo substituent at position 3.
- Impact: The iodo group enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyano group acts as a strong electron-withdrawing moiety, enhancing reactivity at position 3 .
Boron-Containing Analogs
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Table 1: Key Properties of Selected Compounds
Research Findings and Trends
- Electronic Effects: Methoxy and formyl groups at positions 5 and 3, respectively, create an electron-rich indole ring, favoring electrophilic substitution at position 2 or 4. In contrast, CF₃ or cyano groups deactivate the ring .
- Steric Considerations : Methyl or bulky substituents (e.g., at position 7) reduce reactivity at adjacent positions but improve selectivity in multi-step syntheses .
Biological Activity
Tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, also known as 1-Boc-5-methoxy-3-formylindole, is an indole derivative that has garnered attention for its diverse biological activities. This compound serves as a significant intermediate in the synthesis of various organic molecules and exhibits potential pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities.
The molecular formula of this compound is with a CAS number of 324756-80-1. The synthesis typically involves the reaction of 3-formyl-5-methoxyindole with tert-butyl chloroformate in the presence of a base like triethylamine, conducted in dichloromethane at low temperatures to achieve high yields and purity.
Indole derivatives are known to interact with various biological targets, primarily through receptor binding. The mechanism of action of this compound includes:
- Binding Affinity : High affinity for multiple receptors which may contribute to its pharmacological effects.
- Biochemical Pathways : Influences a range of biological activities such as:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic
- Antimalarial
- Anticholinesterase activities.
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that modifications at specific positions on the indole structure can enhance inhibitory potency against cancer cell lines. The presence of methoxy groups at strategic positions (such as the 4-position) has been linked to improved activity against cancer cells .
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 5h | 0.74 | Excellent inhibitory activity due to methoxy substitution at the 4-position |
| 5c | 0.065 | Lead compound with significant inhibitory potency against proteases |
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against SARS-CoV protease. Variations in substituents on the indole ring have demonstrated differing levels of inhibitory activity, suggesting that structural modifications can potentiate antiviral efficacy .
Case Studies and Research Findings
A notable study explored the structure-activity relationship (SAR) of various indole derivatives, including this compound. Key findings include:
- Substituent Effects : The introduction of different substituents at the 5-position significantly influenced the compound's inhibitory potency against viral proteases.
- Hydrogen Bonding : The presence of specific functional groups was crucial for maintaining hydrogen bonding interactions necessary for effective inhibition .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, and how do reaction conditions impact yield?
- Methodology : The compound is synthesized via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) to condense aldehydes with amines, as demonstrated in dopamine receptor agonist studies . Grignard reactions (e.g., using pent-4-enylmagnesium bromide) and subsequent quenching with NH₄Cl are also effective for introducing alkyl chains to the indole core . For protecting group strategies, tert-butyloxycarbonyl (Boc) groups are introduced using di-tert-butyl dicarbonate in the presence of triethylamine (Et₃N) and catalytic DMAP .
- Critical Conditions :
- Reductive amination : Optimal pH (4–6) and anhydrous conditions prevent side reactions .
- Grignard reactions : Strict temperature control (0°C to room temperature) ensures selective addition to the aldehyde .
- Purification : Flash chromatography with gradients of EtOAc/hexanes (5–10%) achieves >95% purity .
Q. What spectroscopic and chromatographic techniques are used to characterize this compound?
- Key Techniques :
- ¹H NMR : Diagnostic signals include δ ≈ 7.96 ppm (aromatic protons), δ ≈ 3.84 ppm (methoxy group), and δ ≈ 1.67 ppm (tert-butyl protons) .
- TLC : Rf values (e.g., 0.55 in 70:30 hexanes/EtOAc) confirm reaction progress .
- HRMS : Validates molecular ion peaks and isotopic patterns .
- Challenges : Overlapping signals in crowded aromatic regions require high-field NMR (≥500 MHz) for resolution .
Q. What safety protocols are recommended for handling this compound in academic laboratories?
- Precautions :
- Use fume hoods and personal protective equipment (PPE) due to limited toxicity data .
- Avoid inhalation/contact with skin; sodium borohydride and trifluoroacetic acid (TFA) used in synthesis are corrosive .
- Waste Disposal : Neutralize acidic/basic residues before disposal per institutional guidelines .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methods : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) validates bond lengths, angles, and stereochemistry .
- Challenges :
- Twinning or weak diffraction in indole derivatives requires high-resolution data (≤1.0 Å) .
- Hydrogen bonding networks (e.g., between carbonyl and methoxy groups) influence packing and stability .
Q. How does the tert-butyl group influence the compound’s stability and reactivity in downstream applications?
- Steric Effects : The bulky tert-butyl group protects the indole nitrogen from oxidation or nucleophilic attack, enhancing stability during storage and reactions .
- Derivatization : Boc deprotection with TFA enables selective functionalization at the indole 3-position for drug candidates (e.g., dopamine agonists) .
Q. What strategies resolve contradictions in synthetic yields reported across different methodologies?
- Case Study :
- Reductive amination (): Yields depend on amine nucleophilicity and aldehyde purity.
- Grignard reactions (): Excess Mg and controlled addition rates minimize byproducts.
- Optimization : Design of experiments (DoE) can identify critical variables (e.g., solvent polarity, temperature) .
Q. How can structure-activity relationship (SAR) studies leverage this compound for drug discovery?
- Applications :
- The 3-formyl group serves as a handle for synthesizing Schiff base derivatives with antiviral or anticancer activity .
- Methoxy and tert-butyl groups modulate lipophilicity and receptor binding (e.g., D2/D3 agonists in ) .
- Methodology :
- Biological assays : Test derivatives against target receptors (e.g., dopamine, serotonin) using radioligand binding assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
